N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound featuring a nicotinamide backbone substituted with a trifluoromethyl group at the 6-position and a bifunctional thiophene moiety. The molecule consists of two thiophene rings (2- and 3-substituted) linked via a methylene bridge to the nicotinamide nitrogen.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)13-4-3-10(8-20-13)15(22)21-14(11-5-7-23-9-11)12-2-1-6-24-12/h1-9,14H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGLIUWWLKXDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiophene derivatives
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Thiophene derivatives are involved in a variety of biochemical pathways, depending on their specific targets. The downstream effects can vary widely, from changes in signal transduction to alterations in metabolic processes.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation. This could potentially improve the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, solvent characteristics play a major role in determining the morphology of organic materials, including thiophene derivatives
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of two thiophene rings, a trifluoromethyl group, and a nicotinamide moiety. Its molecular formula is , which contributes to its unique pharmacological properties.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been documented in several studies:
The compound's activity against Mycobacterium tuberculosis suggests it may serve as a potential candidate for tuberculosis treatment, especially given the rising resistance to conventional therapies.
The mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that it may inhibit specific biosynthetic pathways in bacteria, particularly those involved in amino acid synthesis. For example, compounds structurally related to this compound have been shown to interfere with tryptophan biosynthesis in Mtb, leading to significant reductions in bacterial load in murine models .
Case Studies
- In Vivo Efficacy : In a murine model of tuberculosis infection, administration of this compound resulted in a notable reduction in colony-forming units (CFUs) in the spleen, indicating effective systemic activity against Mtb.
- Cytotoxicity Assessment : Cytotoxicity studies revealed that while the compound demonstrated potent antimicrobial effects, it also exhibited moderate cytotoxicity towards Vero cells with a CC50 value of 64.5 µM . This highlights the need for further optimization to enhance selectivity and reduce toxicity.
Research Findings
Recent research has focused on optimizing the chemical structure to improve efficacy and reduce side effects. Modifications such as altering the substitution patterns on the thiophene rings or modifying the trifluoromethyl group have been explored:
| Modification | Effect on Activity |
|---|---|
| Increased electron density on thiophene rings | Enhanced antibacterial activity |
| Altered trifluoromethyl group position | Improved solubility and bioavailability |
These findings indicate that structural modifications can significantly impact biological activity and pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Benzothiazole Acetamide Derivatives (EP3 348 550A1)
A series of benzothiazole-based compounds, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, share the trifluoromethyl substituent but differ in core structure.
- Key Differences :
- The benzothiazole core replaces the nicotinamide backbone, altering electronic properties and hydrogen-bonding capacity.
- Methoxy groups on phenyl rings enhance solubility compared to thiophene’s hydrophobic nature.
- Implications : Benzothiazole derivatives may exhibit improved CNS penetration due to reduced polarity, whereas the thiophene-nicotinamide hybrid could target peripheral enzymes or receptors .
WDR5 Degrader Compound (Dissertation, )
A complex WDR5-targeting degrader includes a trifluoromethyl nicotinamide moiety but features additional pharmacophores:
- Key Differences :
- A pyrrolidine-carboxamide substituent and bromo/chloro-fluorophenyl groups introduce steric bulk and halogen bonding.
- The presence of a 4-methylpiperazine group enhances solubility and basicity.
- Implications : The WDR5 degrader’s multi-target design contrasts with the simpler bifunctional thiophene-nicotinamide structure, suggesting divergent applications (e.g., protein degradation vs. enzyme inhibition) .
Methyl 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate ()
This thiophene-containing ester shares the dual thiophene motif but lacks the nicotinamide and trifluoromethyl groups.
Comparative Data Table
Research Findings and Trends
- Trifluoromethyl Role : The trifluoromethyl group is a common feature in compounds targeting enzymes or receptors requiring hydrophobic interactions (e.g., kinase inhibitors) .
- Thiophene vs. Benzothiazole : Thiophene’s smaller size and sulfur atom may favor interactions with metal ions in active sites, whereas benzothiazole’s aromatic system enhances planar stacking .
- Amide vs. Ester Linkages : Amide bonds in the target compound improve metabolic resistance compared to esters, which are prone to hydrolysis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Use 2-bromo-4-(heptafluoroisopropan-2-yl)-6-(trifluoromethyl)aniline as a starting material.
- Employ coupling agents like triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation at room temperature .
- Purify intermediates via column chromatography using silica gel and confirm structures via and HRMS .
Q. How is the compound characterized analytically?
- Key Techniques :
-
HPLC : Monitor reaction progress and purity using reverse-phase C18 columns (e.g., retention time 1.05–1.43 minutes under SMD-TFA conditions) .
-
HRMS : Confirm molecular weight (e.g., m/z 679 [M+H] for analogs) .
-
NMR : Assign signals for thiophene protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ) .
Analytical Data Table Technique ----------------- HRMS HPLC
Q. What solvents are optimal for solubility and crystallization?
- The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water. Crystallization trials using ethyl acetate/hexane mixtures yield stable polymorphs .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular geometry?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) combining exact exchange (Hartree-Fock) and gradient-corrected density functionals to model electron correlation .
- Validate bond lengths and angles against crystallographic data (e.g., SHELXL-refined structures) .
- Calculate HOMO-LUMO gaps to predict reactivity, especially at the trifluoromethyl and thiophene moieties .
Q. What strategies resolve contradictions between computational and experimental data?
- Approach :
- Cross-validate DFT results with experimental X-ray crystallography (e.g., WinGX/ORTEP for structural visualization) .
- Adjust exchange-correlation functionals (e.g., Colle-Salvetti formula) to improve agreement for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
Q. How do substituents on the thiophene rings affect bioactivity?
- SAR Insights :
-
Fluorination at the 3-position of the phenyl ring enhances binding affinity (e.g., TRPV1 antagonists with IC < 10 nM) .
-
Bulky substituents (e.g., cyclohexylmethoxy) reduce metabolic clearance but may hinder solubility .
Substituent Effects Table Substituent ----------------------- 3-Fluoro Cyclohexylmethoxy
Q. What crystallographic tools are used to resolve hydrogen-bonding networks?
- Tools :
- SHELX : Solve crystal structures via direct methods and refine using full-matrix least squares .
- Graph Set Analysis : Classify hydrogen bonds (e.g., Etter’s notation for donor/acceptor patterns) to predict packing motifs .
Q. How does the trifluoromethyl group influence pharmacokinetics?
- Mechanism :
- The -CF group enhances metabolic stability by resisting oxidative degradation.
- It increases lipophilicity (logP ~3.5), improving membrane permeability but requiring formulation optimization for bioavailability .
Methodological Recommendations
- Synthesis : Prioritize coupling reactions with DMAP/TEA for amide bond formation .
- Computational Modeling : Use B3LYP/6-31G* for geometry optimization and vibrational frequency analysis .
- Crystallography : Refine structures with SHELXL and visualize using ORTEP for anisotropic displacement ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
